Isobutyrophenone serves as a reliable internal standard in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. An internal standard is a known compound added to a sample before analysis. By comparing the behavior of the target analyte with the internal standard, scientists can account for variations in the analytical process, leading to more accurate and precise measurements. Studies have shown its effectiveness as an internal standard for quantifying various compounds, including:
Isobutyrophenone acts as a valuable starting material for the synthesis of various organic compounds. Researchers utilize it in reactions to obtain diverse functional groups and structures. Here's an example:
Isobutyrophenone is an organic compound with the molecular formula C10H12O and a molecular weight of 148.20 g/mol. It is characterized as a colorless to slightly yellow liquid with a melting point of approximately 1 °C and a boiling point of 217 °C. The compound is sparingly soluble in chloroform and slightly soluble in methanol, but it is immiscible in water . Its structure features a phenyl group attached to a carbonyl group, specifically a ketone, which contributes to its reactivity and applications in organic synthesis.
Isobutyrophenone is considered a mild irritant and may cause skin and eye irritation upon contact. Information on specific toxicity data is limited, but it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting [1, 2].
The primary method for synthesizing isobutyrophenone involves the Friedel-Crafts acylation of benzene with isobutyryl chloride. This reaction typically requires excess benzene and is conducted under reflux conditions at approximately 88 °C for several hours. The yield from this synthesis can vary; for example, one study reported a yield of 66% using solar synthesis methods compared to 44% from traditional electrical heating methods . Other synthetic routes may involve catalysts or alternative starting materials, but they are less commonly documented.
Isobutyrophenone has several applications across various fields:
Research on the interaction studies involving isobutyrophenone primarily focuses on its reactivity with other chemical species rather than direct biological interactions. For instance, it reacts with bromoacetic acid ethyl ester to form 3-hydroxy-4-methyl-3-phenyl-valeric acid ethyl ester, showcasing its utility as a building block in organic synthesis . Further studies could elucidate its potential interactions within biological systems or its role as a reagent.
Isobutyrophenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetophenone | C8H8O | Simpler structure; lacks branched alkyl group. |
| Butyrophenone | C11H12O | Longer carbon chain; more steric hindrance. |
| Propanophenone | C10H12O | Similar structure; differs by substituents. |
| Benzophenone | C13H10O | Contains two phenyl groups; used as UV filter. |
Isobutyrophenone's unique feature lies in its branched isopropyl group adjacent to the carbonyl, which influences its reactivity patterns compared to simpler ketones like acetophenone and more complex structures like benzophenone. This structural characteristic allows for distinctive chemical behaviors and applications in organic synthesis.
Irritant